L-Methionyl-L-leucyl-L-leucyl-L-phenylalanyl-L-valine
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Overview
Description
L-Methionyl-L-leucyl-L-leucyl-L-phenylalanyl-L-valine is a pentapeptide composed of the amino acids L-methionine, L-leucine, L-leucine, L-phenylalanine, and L-valine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-leucyl-L-leucyl-L-phenylalanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s N-terminal.
Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Methionyl-L-leucyl-L-leucyl-L-phenylalanyl-L-valine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Coupling reagents like HBTU or DIC are used for peptide bond formation.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
L-Methionyl-L-leucyl-L-leucyl-L-phenylalanyl-L-valine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Methionyl-L-leucyl-L-leucyl-L-phenylalanyl-L-valine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the context and target involved.
Comparison with Similar Compounds
Similar Compounds
N-formyl-L-methionyl-L-leucyl-L-phenylalanine: A tripeptide with chemotactic properties, used as a model for studying leukocyte chemotaxis.
L-Methionyl-L-leucyl-L-phenylalanine: A shorter peptide with similar amino acid composition, used in structural studies.
Uniqueness
L-Methionyl-L-leucyl-L-leucyl-L-phenylalanyl-L-valine is unique due to its specific sequence and length, which confer distinct structural and functional properties. Its combination of hydrophobic and aromatic residues allows for specific interactions with molecular targets, making it valuable for various research applications.
Properties
CAS No. |
193763-39-2 |
---|---|
Molecular Formula |
C31H51N5O6S |
Molecular Weight |
621.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C31H51N5O6S/c1-18(2)15-23(33-27(37)22(32)13-14-43-7)28(38)34-24(16-19(3)4)29(39)35-25(17-21-11-9-8-10-12-21)30(40)36-26(20(5)6)31(41)42/h8-12,18-20,22-26H,13-17,32H2,1-7H3,(H,33,37)(H,34,38)(H,35,39)(H,36,40)(H,41,42)/t22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
VHCRBVWQHRIRPN-LROMGURASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCSC)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCSC)N |
Origin of Product |
United States |
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